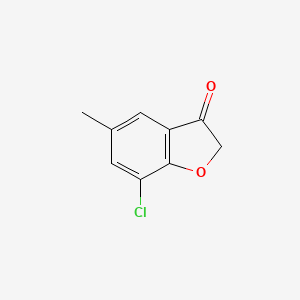

7-chloro-5-methylbenzofuran-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

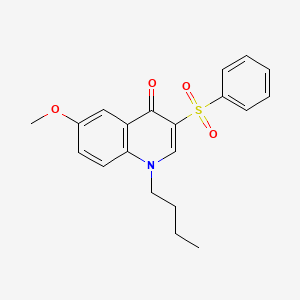

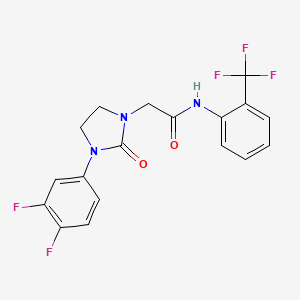

7-chloro-5-methylbenzofuran-3(2H)-one is a heterocyclic compound with a molecular formula C9H7ClO2. It is also known as Clomazone, an herbicide that is commonly used to control weeds in various crops such as soybeans, peanuts, and cotton. Clomazone is a pre-emergent herbicide that inhibits the biosynthesis of carotenoids in chloroplasts, leading to the death of the target weeds.

Mechanism of Action

The mechanism of action of 7-chloro-5-methylbenzofuran-3(2H)-one involves the inhibition of carotenoid biosynthesis in chloroplasts. Carotenoids are essential pigments that protect plants from damage caused by excess light and oxidative stress. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates, which ultimately results in the death of the target weeds.

Biochemical and Physiological Effects:

7-chloro-5-methylbenzofuran-3(2H)-one has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the biosynthesis of carotenoids, leading to the accumulation of toxic intermediates. Physiologically, it causes membrane damage and disrupts the photosynthetic process, ultimately leading to the death of the target weeds.

Advantages and Limitations for Lab Experiments

One advantage of using 7-chloro-5-methylbenzofuran-3(2H)-one in lab experiments is its specificity for inhibiting carotenoid biosynthesis in chloroplasts. This allows researchers to study the effects of carotenoid depletion on plant growth and development. However, one limitation is that it is a pre-emergent herbicide, meaning that it is only effective on weeds that have not yet emerged from the soil. This limits its use in lab experiments to the study of seedlings and young plants.

Future Directions

There are several future directions for the study of 7-chloro-5-methylbenzofuran-3(2H)-one. One direction is the development of new herbicides based on its structure and mechanism of action. Another direction is the study of its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 7-chloro-5-methylbenzofuran-3(2H)-one on plants and other organisms.

Synthesis Methods

The synthesis of 7-chloro-5-methylbenzofuran-3(2H)-one can be achieved through various methods, including the reaction of 2,4-dichlorophenol with methyl vinyl ketone, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2,4-dichlorophenol with acetic anhydride, followed by cyclization with sodium hydroxide. Both methods result in the formation of 7-chloro-5-methylbenzofuran-3(2H)-one with a yield of around 50%.

Scientific Research Applications

7-chloro-5-methylbenzofuran-3(2H)-one has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds and improve crop yield. However, recent studies have shown that it also has potential applications in the field of medicine. For example, it has been found to exhibit antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to have antibacterial and antifungal properties.

properties

IUPAC Name |

7-chloro-5-methyl-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWBRSXCYFWVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-5-methylbenzofuran-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-c]pyridine-4-boronic acid, pinacol ester](/img/structure/B2877307.png)

![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)

![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzylsulfonyl)piperidine-1-carboxamide](/img/structure/B2877318.png)

![Methyl 4-[(4-methylphenyl)sulfonyl]-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2877323.png)